rac 7-Hydroxy Propranolol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 7-Hydroxy Propranolol involves the hydroxylation of Propranolol at the 7-position of the naphthalene ring. A study focused on the synthesis and activity evaluation of ring-hydroxylated propranolols identified 7-Hydroxy Propranolol among other isomers, highlighting the importance of the hydroxyl group's position on biological activity. Synthesis typically involves the alkylation of methoxy-1-naphthols followed by reaction with isopropylamine, showcasing a tailored approach to generate specific hydroxylated isomers (Oatis, Russell, Knapp, & Walle, 1981).

Molecular Structure Analysis

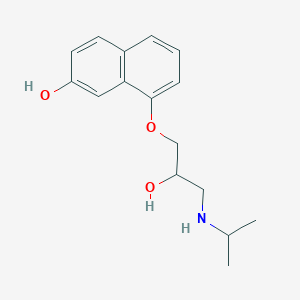

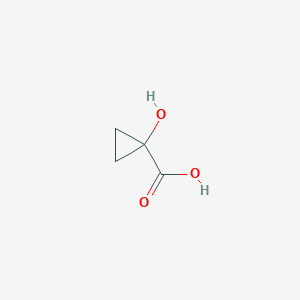

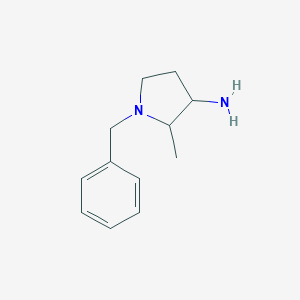

7-Hydroxy Propranolol's molecular structure is characterized by the presence of a hydroxyl group at the 7th position of the naphthalene ring structure inherent to Propranolol. This structural modification significantly influences its pharmacokinetic and pharmacodynamic properties. The hydroxyl group can affect the molecule's polarity, solubility, and its interactions with biological targets, such as beta-adrenergic receptors.

Chemical Reactions and Properties

Chemical reactions involving 7-Hydroxy Propranolol primarily include its formation through the metabolic hydroxylation of Propranolol and its further metabolism in the body. Studies have shown that the position of the hydroxyl group strongly influences the compound's beta-blocking and vasodilating potency, demonstrating the significance of specific hydroxylated positions for biological activity (Oatis et al., 1981).

Physical Properties Analysis

The physical properties of 7-Hydroxy Propranolol, such as solubility, melting point, and partition coefficient, are crucial for its bioavailability and distribution. While specific data on these properties are limited in the available literature, it is known that the hydroxylation of Propranolol increases its polarity, potentially altering its solubility and distribution coefficients, impacting its pharmacological profile.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 7-Hydroxy Propranolol are influenced by the addition of the hydroxyl group. This modification may affect the compound's susceptibility to further metabolic transformations and its interaction with enzymes and receptors. The stereochemistry of the hydroxyl group also plays a vital role in its biological activity and metabolism, with studies demonstrating species differences and stereospecific hydroxylation patterns (Walle, Oatis, Walle, & Knapp, 1982).

Aplicaciones Científicas De Investigación

Understanding Mechanisms of Action

Propranolol's effects on various cellular mechanisms have been widely studied. It has been identified to have antiproliferative and cytotoxic effects against specific cell types, such as hemangioma endothelial and stem cells. Propranolol influences several cellular activities, including cell migration, network formation, and the production and activation of vascular endothelial growth factor (VEGF) and its receptor VEGFR2. Additionally, it modulates signaling pathways like PI3K/AKT and MAPK in hemangioma endothelial cells, indicating its comprehensive impact on cellular functions (Lee et al., 2021).

Modulating Hypermetabolic Response

Propranolol's role in modulating the hypermetabolic response in burn patients, particularly in pediatric cases, has been documented. It's reported to reduce supraphysiological thermogenesis, cardiac work, resting energy expenditure, and peripheral lipolysis, while enhancing muscular protein synthesis efficiency and reducing central mass accretion. This highlights propranolol's potential in managing the hypermetabolic state post-burn injury (Nunez-Villaveirán et al., 2015).

Pharmacokinetics and Drug Interactions

Propranolol's pharmacokinetics have been extensively reviewed, revealing its well-absorption post-oral administration and dose-dependent bioavailability. A crucial finding is that propranolol is a substrate of various cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP2C19), indicating potential pharmacokinetic interactions with co-administered drugs. This information is vital for understanding propranolol's behavior in the body and its interaction with other medications (Kalam et al., 2020).

Propranolol in Oncology

Research indicates that propranolol, among other non-selective beta-blockers, might have a role in cancer treatment, particularly breast cancer. Although preclinical studies showed promise, a large pooled analysis of breast cancer patients did not find a significant association between propranolol use and improved survival. This points to the complexity of cancer treatment and the need for further investigation to fully understand the potential of propranolol in oncology (Cardwell et al., 2016).

Propranolol's Role in PTSD and Memory

Propranolol has been studied for its potential in preventing PTSD by impacting memory consolidation and reconsolidation, especially of emotional material. However, current findings suggest that while it may reduce physiological responses, it does not significantly alter the incidence of PTSD. This underlines the complexity of memory-related disorders and the intricate role that propranolol may play in managing such conditions (Argolo et al., 2015).

Clinical Applications Beyond Cardiology

Propranolol's clinical applications extend beyond traditional cardiology. It has shown potential in managing behavioral and psychological symptoms of dementia (BPSD), indicating its versatility in addressing various neurological and psychological disorders. However, current data are limited compared to other pharmacological agents, suggesting the need for further research and careful consideration when prescribing propranolol for BPSD (Tampi et al., 2022).

Beta-Blockers in Gastrointestinal Hemorrhage

Propranolol's efficacy as a beta-blocker has been confirmed in the prevention of gastrointestinal hemorrhage in cirrhotic patients. A meta-analysis showed that propranolol significantly reduces the risks of both primary and recurrent gastrointestinal hemorrhage, as well as total mortality. This finding reinforces the therapeutic value of propranolol in managing complications associated with liver cirrhosis (Cheng et al., 2003).

Mecanismo De Acción

Target of Action

The primary target of rac 7-Hydroxy Propranolol, a ring-hydroxylated isomer and metabolite of propranolol, is the β-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and blood pressure .

Mode of Action

This compound acts as an antagonist at β-adrenergic receptors . It binds to these receptors, blocking the binding of adrenaline and noradrenaline, which are natural ligands of these receptors . This blockage results in a decrease in heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

The compound affects the adrenergic signaling pathway. By blocking the β-adrenergic receptors, it inhibits the downstream effects of adrenaline and noradrenaline, such as the activation of adenylate cyclase and the increase in cyclic AMP levels in cells . This leads to a decrease in heart rate and blood pressure .

Pharmacokinetics

It is known that propranolol, the parent drug, is well absorbed after oral administration, widely distributed in the body, extensively metabolized in the liver (primarily by cyp2d6), and excreted in urine . The hydroxylation of propranolol to form this compound is likely to be a part of its metabolic pathway .

Result of Action

The molecular effect of this compound is the antagonism of β-adrenergic receptors, leading to a decrease in the intracellular levels of cyclic AMP . This results in a decrease in heart rate and blood pressure . On a cellular level, it may also demonstrate potent vasodilator activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as the genetic makeup of the individual (specifically, polymorphisms in the CYP2D6 gene) can influence the metabolism of propranolol and, consequently, the formation and action of this compound .

Direcciones Futuras

Propiedades

IUPAC Name |

8-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVISZICVBECEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433884 | |

| Record name | 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81907-81-5 | |

| Record name | 7-Hydroxypropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)

![(3aR,6aS)-3-Methylidenehexahydrofuro[2,3-b]furan](/img/structure/B23795.png)